molecular formula C22H22Cl2N2O4 B5200157 (4E)-1-(3,4-dichlorophenyl)-4-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]pyrazolidine-3,5-dione

(4E)-1-(3,4-dichlorophenyl)-4-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]pyrazolidine-3,5-dione

Cat. No.: B5200157
M. Wt: 449.3 g/mol
InChI Key: FILBLUFJVPLGAG-CXUHLZMHSA-N
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Description

(4E)-1-(3,4-dichlorophenyl)-4-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]pyrazolidine-3,5-dione is a synthetic organic compound with potential applications in various fields of chemistry and medicine. This compound is characterized by its complex structure, which includes a pyrazolidine-3,5-dione core substituted with a 3,4-dichlorophenyl group and a 3-ethoxy-4-(2-methylpropoxy)phenylmethylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3,4-dichlorophenyl)-4-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazolidine-3,5-dione core through a cyclization reaction. This is followed by the introduction of the 3,4-dichlorophenyl group via a substitution reaction. The final step involves the condensation of the 3-ethoxy-4-(2-methylpropoxy)phenylmethylidene group onto the pyrazolidine-3,5-dione core under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(3,4-dichlorophenyl)-4-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-1-(3,4-dichlorophenyl)-4-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-1-(3,4-dichlorophenyl)-4-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenyl groups.

    Pyrazolidinediones: Compounds with similar pyrazolidine-3,5-dione cores.

    Phenylmethylidene derivatives: Compounds with similar phenylmethylidene groups.

Uniqueness

(4E)-1-(3,4-dichlorophenyl)-4-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]pyrazolidine-3,5-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4E)-1-(3,4-dichlorophenyl)-4-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O4/c1-4-29-20-10-14(5-8-19(20)30-12-13(2)3)9-16-21(27)25-26(22(16)28)15-6-7-17(23)18(24)11-15/h5-11,13H,4,12H2,1-3H3,(H,25,27)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILBLUFJVPLGAG-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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